molecular formula C6H7N3O2 B6279588 2-(pyrimidin-2-yloxy)acetamide CAS No. 1849297-11-5

2-(pyrimidin-2-yloxy)acetamide

Cat. No. B6279588
CAS RN: 1849297-11-5
M. Wt: 153.1
InChI Key:
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Description

“2-(pyrimidin-2-yloxy)acetamide” is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, a palladium-catalyzed synthesis of pyrimidines can be developed by the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of pyrimidines has been studied using computational tools . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety data sheet for pyrimidines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .

Future Directions

Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrimidin-2-yloxy)acetamide involves the reaction of pyrimidine-2-ol with chloroacetyl chloride followed by reaction with ammonia.", "Starting Materials": [ "Pyrimidine-2-ol", "Chloroacetyl chloride", "Ammonia" ], "Reaction": [ "Pyrimidine-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)pyrimidine-2-ol.", "2-(Chloroacetyl)pyrimidine-2-ol is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(pyrimidin-2-yloxy)acetamide." ] }

CAS RN

1849297-11-5

Product Name

2-(pyrimidin-2-yloxy)acetamide

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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